Cas no 89438-53-9 (2-ethyl-2,3-dihydro-1H-indazol-3-one)

2-エチル-2,3-ジヒドロ-1H-インドゾール-3-オンは、複素環式化合物の一種であり、インドゾロン骨格を有する有機中間体です。その分子構造は、医薬品や農薬の合成において有用な機能性基を備えており、特にヘテロ環化学における重要な構築ブロックとして注目されています。高い反応性と選択性を有するため、複雑な化合物の効率的な合成に寄与します。また、結晶性が良好で取り扱いやすく、安定性に優れるため、工業的な応用にも適しています。この化合物は、新規薬剤候補の開発や材料科学分野での応用が期待される、多様な可能性を秘めた化学物質です。

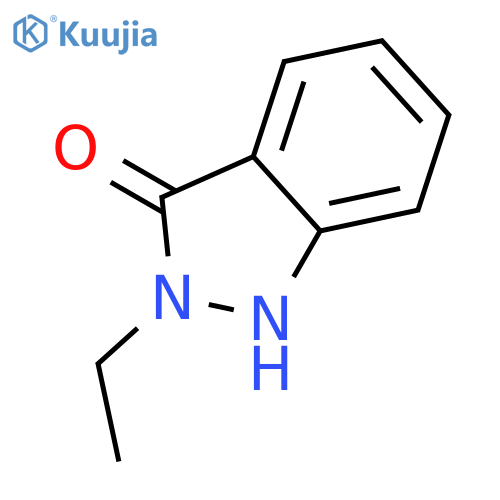

89438-53-9 structure

商品名:2-ethyl-2,3-dihydro-1H-indazol-3-one

2-ethyl-2,3-dihydro-1H-indazol-3-one 化学的及び物理的性質

名前と識別子

-

- 3H-Indazol-3-one, 2-ethyl-1,2-dihydro-

- 2-ethyl-1H-indazol-3-one

- 2-ethyl-2,3-dihydro-1H-indazol-3-one

- DTXSID80592958

- 2-ethyl-1H-indazol-3(2H)-one

- 2-ethyl-1,2-dihydroindazol-3-one

- MZCCRJKEIULRGD-UHFFFAOYSA-N

- 89438-53-9

- 2-ethyl-1H-indazol-3(2 H)-one

- SCHEMBL2274341

- CHEMBL3144689

- 2-Ethyl-1,2-dihydro-3H-indazol-3-one

- EN300-318684

-

- MDL: MFCD27931682

- インチ: InChI=1S/C9H10N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10-11/h3-6,10H,2H2,1H3

- InChIKey: MZCCRJKEIULRGD-UHFFFAOYSA-N

- ほほえんだ: CCN1C(=O)C2=CC=CC=C2N1

計算された属性

- せいみつぶんしりょう: 162.079312947g/mol

- どういたいしつりょう: 162.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 32.3Ų

2-ethyl-2,3-dihydro-1H-indazol-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318684-0.1g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 95.0% | 0.1g |

$1195.0 | 2025-03-19 | |

| Enamine | EN300-318684-0.5g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 95.0% | 0.5g |

$1302.0 | 2025-03-19 | |

| Enamine | EN300-318684-1g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 1g |

$1357.0 | 2023-09-05 | ||

| Enamine | EN300-318684-5g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 5g |

$3935.0 | 2023-09-05 | ||

| Enamine | EN300-318684-0.25g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 95.0% | 0.25g |

$1249.0 | 2025-03-19 | |

| Enamine | EN300-318684-1.0g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 95.0% | 1.0g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-318684-2.5g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 95.0% | 2.5g |

$2660.0 | 2025-03-19 | |

| Enamine | EN300-318684-0.05g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 95.0% | 0.05g |

$1140.0 | 2025-03-19 | |

| Enamine | EN300-318684-5.0g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 95.0% | 5.0g |

$3935.0 | 2025-03-19 | |

| Enamine | EN300-318684-10g |

2-ethyl-2,3-dihydro-1H-indazol-3-one |

89438-53-9 | 10g |

$5837.0 | 2023-09-05 |

2-ethyl-2,3-dihydro-1H-indazol-3-one 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

89438-53-9 (2-ethyl-2,3-dihydro-1H-indazol-3-one) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬